molecular formula C6H14ClNO B2648135 ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride CAS No. 2227792-63-2

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride

Cat. No.: B2648135
CAS No.: 2227792-63-2
M. Wt: 151.63
InChI Key: YPEMJTNPQGHUMU-KGZKBUQUSA-N
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Description

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride: is a chiral amine compound with significant potential in various fields of scientific research. Its unique stereochemistry, denoted by the (2S,3R) configuration, contributes to its distinct chemical and biological properties. This compound is often utilized in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted tetrahydrofuran.

    Chiral Resolution: The chiral centers are introduced through stereoselective reactions, often employing chiral catalysts or auxiliaries to ensure the correct (2S,3R) configuration.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Large-Scale Chiral Catalysis: Utilizing robust chiral catalysts that can be recycled.

    Efficient Separation Techniques: Employing advanced separation methods like chromatography to isolate the desired enantiomer.

    Automated Systems: Implementing automated systems for precise control of reaction conditions, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted amines, oxides, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride is used as a building block for synthesizing complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies. Its unique structure allows it to interact specifically with certain biological targets.

Medicine

Medically, this compound is explored for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The tetrahydrofuran ring provides a rigid framework that influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **(2S,3R)-3-Methyltetrahydrofuran-2-yl)methanol
  • **(2S,3R)-3-Methyltetrahydrofuran-2-yl)amine
  • **(2S,3R)-3-Methyltetrahydrofuran-2-yl)carboxylic acid

Uniqueness

Compared to these similar compounds, ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanamine hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in pharmaceutical formulations and industrial applications where these properties are crucial.

Properties

IUPAC Name

[(2S,3R)-3-methyloxolan-2-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-3-8-6(5)4-7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEMJTNPQGHUMU-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227792-63-2
Record name rac-[(2R,3S)-3-methyloxolan-2-yl]methanamine hydrochloride
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